molecular formula C13H9ClFN3O3 B2677049 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide CAS No. 2361727-47-9

3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide

Cat. No. B2677049
CAS RN: 2361727-47-9
M. Wt: 309.68
InChI Key: VUDBFEXEYOSCKW-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in immune response and hematopoiesis. CP-690,550 has been extensively studied for its potential therapeutic applications in inflammatory and autoimmune diseases.

Mechanism of Action

3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide selectively inhibits JAK3, which is predominantly expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. JAK3 is involved in the signaling pathways of several cytokine receptors, including interleukin-2 receptor, interleukin-4 receptor, interleukin-7 receptor, interleukin-9 receptor, interleukin-15 receptor, and interleukin-21 receptor. By inhibiting JAK3, 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide effectively suppresses the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide has been shown to effectively suppress the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. It also inhibits the proliferation of T cells and the differentiation of Th1 and Th17 cells, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide has been shown to have a favorable safety profile and is generally well-tolerated.

Advantages and Limitations for Lab Experiments

3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune response and hematopoiesis. However, its selectivity for JAK3 may limit its use in studying the roles of other JAK family members, such as JAK1 and JAK2. Additionally, 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide may have off-target effects on other kinases, which should be taken into consideration when interpreting the results of experiments.

Future Directions

For research may include investigating the potential use of 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide in combination with other immunomodulatory agents, as well as exploring its potential therapeutic applications in other diseases, such as cancer and infectious diseases. Additionally, further studies may be needed to better understand the mechanisms of action and potential side effects of 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide.

Synthesis Methods

The synthesis of 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide involves several steps, starting with the reaction of 4-fluoro-3-nitroacetophenone with prop-2-enoyl chloride to obtain the corresponding enone. The enone is then reacted with hydroxylamine to form the oxime, which is cyclized to the oxazole ring using phosphorus oxychloride. The resulting oxazole is then reacted with chloroacetyl chloride and ammonia to form the final product, 3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide.

Scientific Research Applications

3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to effectively suppress the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma.

properties

IUPAC Name

3-chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O3/c1-2-12(19)17-9-5-7(3-4-8(9)15)16-13(20)10-6-11(14)18-21-10/h2-6H,1H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDBFEXEYOSCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC(=NO2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide

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